molecular formula C24H26N2O3S B2713322 1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE CAS No. 667912-15-4

1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE

Cat. No.: B2713322
CAS No.: 667912-15-4
M. Wt: 422.54
InChI Key: LRKGMZIXKKLEDK-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(3-methoxybenzenesulfonyl)piperazine (CAS 667912-15-4) is a synthetic piperazine derivative of interest in medicinal chemistry research. This compound features a diphenylmethyl (benzhydryl) group and a 3-methoxybenzenesulfonyl moiety attached to the piperazine ring. The diphenylmethyl-piperazine structure is a recognized pharmacophore in pharmaceutical development, found in compounds with various biological activities . Piperazine derivatives are explored for their interaction with biological targets . The specific research applications for this compound are an active area of investigation, and it represents a valuable chemical tool for developing new therapeutic agents . It is supplied for laboratory research use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-29-22-13-8-14-23(19-22)30(27,28)26-17-15-25(16-18-26)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,24H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKGMZIXKKLEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 1-benzhydryl-piperazine with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions: 1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative .

Scientific Research Applications

1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with signaling pathways critical for cancer cell survival .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs.
  • Conversely, methoxy groups (e.g., 3-methoxy) may enhance metabolic stability by resisting oxidation .
  • Electron-Withdrawing Groups : Nitro substituents (e.g., 3-nitropyridinyl) introduce reactivity risks but could improve binding affinity to electron-deficient targets .

Neurotransmitter Transporter Affinity

  • 1-(Diphenylmethyl)-4-(3-Phenylpropyl)Piperazine Analogs : Derivatives with 3-phenylpropyl chains (e.g., GBR-12935) show high affinity for dopamine transporters (DAT), with Ki values <10 nM. The diphenylmethyl group is critical for DAT binding .
  • Fluorinated Derivatives : 1-(4-Fluorobenzyl)piperazine derivatives demonstrate selective serotonin transporter (SERT) inhibition, attributed to fluorine’s electronegativity enhancing interactions with SERT’s hydrophobic pocket .

Metabolic Stability

  • Cinnarizine Metabolites : Oxidation of the propenyl side chain in cinnarizine (a diphenylmethyl-piperazine analog) generates hydroxylated metabolites (e.g., M-2 and M-4), which retain pharmacological activity but exhibit reduced half-lives compared to the parent compound .
  • Sulfonyl-Containing Derivatives : Compounds like this compound may exhibit slower hepatic clearance due to sulfonyl group resistance to CYP450-mediated oxidation .

Toxicity and Regulatory Status

  • Banned/Restricted Compounds : Piperazine derivatives with propenyl groups (e.g., 1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine) have faced regulatory restrictions due to neurotoxicity risks .
  • Epoxypropyl Derivatives : 4-(Oxiranylmethyl) substituents (CAS 111452-72-3) may pose mutagenic risks due to epoxy group reactivity, limiting therapeutic applicability .

Biological Activity

1-(Diphenylmethyl)-4-(3-methoxybenzenesulfonyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by a unique structure that includes a diphenylmethyl group and a methoxybenzenesulfonyl substituent. This structural configuration suggests potential biological activity, particularly in medicinal chemistry and oncology. The compound has been investigated for its efficacy against various cancer cell lines and other biological targets.

Chemical Structure

The molecular formula of this compound is C21H23N3O3SC_{21}H_{23}N_{3}O_{3}S. Its structure can be represented as follows:

IUPAC Name 1(Diphenylmethyl)4(3methoxybenzenesulfonyl)piperazine\text{IUPAC Name }this compound

Anticancer Properties

Research has demonstrated that this compound exhibits significant inhibitory effects on the proliferation of MDA-MB-231 human breast cancer cells. This was evaluated through various assays assessing cell viability and proliferation rates. The compound was synthesized via nucleophilic substitution reactions, which enhanced its potency against cancer cells.

Key Findings:

  • Inhibition of Cell Proliferation: The compound showed a dose-dependent inhibition of MDA-MB-231 cell growth.
  • Mechanism of Action: The proposed mechanism involves interference with cellular signaling pathways crucial for cancer cell survival and proliferation.

Neuroactivity

In addition to its anticancer properties, this piperazine derivative has been explored for neuroactive effects. Similar compounds in the piperazine class have demonstrated interactions with neurotransmitter receptors, particularly serotonin and adrenergic receptors.

Potential Neuroactive Mechanisms:

  • Serotonin Receptor Modulation: The compound may act as an antagonist or partial agonist at specific serotonin receptor subtypes, influencing mood and anxiety pathways.
  • Alpha-Adrenoceptor Interaction: It may also exhibit activity at alpha-adrenoceptors, which are involved in various physiological responses including blood pressure regulation and central nervous system functions.

Comparative Analysis with Other Piperazine Derivatives

Compound NameStructural FeaturesBiological Activity
CinnarizineBenzhydryl piperazine with ethylene bridgeAntihistaminic and antiemetic
FlunarizineFluorinated phenyl piperazineCalcium channel blocker
PrazosinPiperazine derivative with quinazoline ringAlpha-1 adrenergic antagonist
This compound Diphenylmethyl and methoxybenzenesulfonyl substituentsAnticancer and neuroactive properties

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For instance, derivatives with varying substitutions on the piperazine ring have shown differing levels of activity against acetylcholinesterase, indicating potential applications in neurodegenerative diseases like Alzheimer's.

Research Example:

  • A study investigating piperazine derivatives for their ability to inhibit human acetylcholinesterase found that modifications in the sulfonyl group significantly influenced binding affinity. The findings suggest that this compound could be optimized for enhanced therapeutic effects in neurodegenerative disorders.

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